![molecular formula C31H33N3O6S B1683622 扎鲁司特 CAS No. 107753-78-6](/img/structure/B1683622.png)
扎鲁司特
描述
扎菲鲁卡司是一种口服白三烯受体拮抗剂,用于慢性哮喘治疗。它通过抑制白三烯的作用起效,白三烯是参与哮喘发病机制的炎症介质。 扎菲鲁卡司以阿可乐的品牌名称销售,用于预防哮喘发作和控制慢性哮喘症状 .
科学研究应用
Asthma Management
Indications and Mechanism of Action
Zafirlukast is approved for the prophylaxis and chronic treatment of asthma in adults and children aged 5 years and older. It acts as a competitive antagonist of the cysteinyl leukotriene-1 receptor, inhibiting the action of leukotrienes C4, D4, and E4, which are involved in inflammatory responses that lead to bronchoconstriction and airway edema .
Clinical Efficacy
Studies have shown that zafirlukast effectively reduces asthma symptoms, decreases the frequency of exacerbations, and improves lung function metrics such as Forced Expiratory Volume (FEV1). For instance, a study involving children demonstrated significant improvements in FEV1 and reduced nighttime awakenings due to asthma when treated with zafirlukast .
Pharmacokinetics
Zafirlukast is rapidly absorbed with peak plasma concentrations reached within 3 hours post-administration. Its bioavailability can be affected by food intake, with a notable reduction observed when taken with meals .
Chronic Urticaria
Zafirlukast has been used off-label for managing chronic urticaria (hives). Its anti-inflammatory properties may help alleviate symptoms by blocking leukotriene-mediated pathways that contribute to skin inflammation and itching .
Exercise-Induced Bronchospasm
The drug has also shown efficacy in preventing exercise-induced bronchospasm. By inhibiting bronchoconstriction triggered by physical exertion, zafirlukast helps maintain airway patency during exercise .
Lung Adenocarcinoma
Recent research has identified zafirlukast as a potential therapeutic agent in lung adenocarcinoma treatment. It has been shown to inhibit the proliferation and migration of cancer cells by targeting the TMEM16A ion channel, which is implicated in tumor growth . Preclinical studies have indicated that zafirlukast can significantly reduce tumor size in animal models .
Capsular Contracture Post Breast Surgery
Zafirlukast has been explored as a treatment option for capsular contracture following breast augmentation or reconstruction. A study reported that patients receiving zafirlukast showed significant softening of fibrous capsules within 1 to 3 months of treatment, suggesting its potential to modify inflammatory responses associated with this condition .
Chronic Obstructive Pulmonary Disease (COPD)
While primarily indicated for asthma, zafirlukast's role in COPD has been investigated. A study indicated non-significant improvements in lung function among patients with moderate to severe COPD after two weeks of treatment, highlighting its potential as an adjunct therapy in chronic lung diseases .
Case Study: Capsular Contracture
In a clinical series involving patients with Baker class III or IV capsular contracture, treatment with zafirlukast resulted in dramatic softening of the breast capsule after 1 to 3 months of therapy . This suggests that zafirlukast could be beneficial for patients at risk of developing this complication post-surgery.
Case Study: Eosinophilia and Cardiomyopathy
A case series described eight patients who developed a syndrome characterized by pulmonary infiltrates, eosinophilia, and cardiomyopathy while receiving zafirlukast therapy following corticosteroid withdrawal. This highlights the need for careful monitoring when prescribing zafirlukast, particularly in complex cases involving steroid-dependent asthma .
作用机制
扎菲鲁卡司通过选择性地竞争性拮抗半胱氨酰白三烯受体 (CysLT1) 来发挥其作用。通过阻断白三烯 D4 和 E4 的作用,扎菲鲁卡司减少了气道收缩、粘液生成和炎症。 这导致气流改善和哮喘症状减轻 .
类似化合物:
扎菲鲁卡司的独特性:
药代动力学: 与蒙特鲁卡司相比,扎菲鲁卡司的半衰期更长,可持续发挥作用。
扎菲鲁卡司因其独特地结合了抗炎、支气管扩张和潜在的抗病毒特性而脱颖而出,使其成为临床和研究环境中的一种宝贵化合物。
生化分析
Biochemical Properties
Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD 4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular function .
Cellular Effects
Zafirlukast blocks the action of the cysteinyl leukotrienes on the CysLT1 receptors, thus reducing constriction of the airways, build-up of mucus in the lungs and inflammation of the breathing passages . It has also been found to trigger moderate lipid accumulation and upregulate PPARγ target genes .
Molecular Mechanism
Zafirlukast exerts its effects at the molecular level by blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors . This reduces constriction of the airways, build-up of mucus in the lungs and inflammation of the breathing passages .
Temporal Effects in Laboratory Settings
In vitro studies using human bronchial epithelial cells (BECs) have shown that Zafirlukast increases mitochondrial respiration and biogenesis over time, as evidenced by increased mitochondrial mass and mtDNA/nDNA .
Metabolic Pathways
Zafirlukast is involved in the leukotriene pathway, where it acts as a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD 4 and LTE4) .
Subcellular Localization
Zafirlukast has been found to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells (BECs), suggesting a subcellular localization within the mitochondria .
准备方法
合成路线和反应条件: 扎菲鲁卡司的合成涉及多个步骤,包括吲哚核的形成、磺酰化和氨基甲酸酯的形成。关键步骤如下:
吲哚核的形成: 吲哚核是通过费歇尔吲哚合成反应合成的。
磺酰化: 吲哚核与磺酰氯进行磺酰化反应,引入磺酰基。
氨基甲酸酯的形成: 最后一步涉及通过磺酰化吲哚与氨基甲酸酯前体反应形成氨基甲酸酯键
工业生产方法: 扎菲鲁卡司的工业生产通常涉及使用上述合成路线的大规模合成。 该工艺针对高产率和高纯度进行了优化,并采取严格的质量控制措施,以确保最终产品符合药品标准 .
反应类型:
氧化: 扎菲鲁卡司可以发生氧化反应,尤其是在甲氧基和吲哚部分。
还原: 还原反应可以在磺酰基上发生,将其转化为硫醚。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要生成产物:
氧化: 扎菲鲁卡司的羟基化衍生物。
还原: 硫醚衍生物。
取代: 卤代或烷基化衍生物.
相似化合物的比较
Montelukast: Another leukotriene receptor antagonist used for asthma management.
Pranlukast: Similar to Zafirlukast, it is used for asthma treatment but has a different chemical structure and pharmacokinetic profile.
Uniqueness of Zafirlukast:
Pharmacokinetics: Zafirlukast has a longer half-life compared to Montelukast, allowing for sustained action.
Mechanism: While both Zafirlukast and Montelukast block leukotriene receptors, Zafirlukast has been shown to have additional effects on mitochondrial biogenesis and antiviral activity
Zafirlukast stands out due to its unique combination of anti-inflammatory, bronchodilatory, and potential antiviral properties, making it a valuable compound in both clinical and research settings.
生物活性
Zafirlukast is a selective leukotriene receptor antagonist (LTRA) primarily used in the management of asthma. Its biological activity extends beyond asthma treatment, showing potential therapeutic effects in various inflammatory conditions and even cancer. This article explores the pharmacodynamics, mechanism of action, clinical applications, and recent research findings related to zafirlukast.
Zafirlukast works by selectively antagonizing the cysteinyl leukotriene receptors, particularly CysLT1 and CysLT2. This action inhibits the effects of leukotrienes LTC4, LTD4, and LTE4, which are mediators of inflammation and bronchoconstriction. The inhibition of these pathways results in:
- Bronchodilation : Reducing airway constriction in asthmatic patients.
- Decreased Inflammation : Lowering eosinophilic infiltration and vascular permeability in lung tissues .
In vitro studies have demonstrated that zafirlukast effectively blocks the contractile activity induced by these leukotrienes in airway smooth muscle from both human and animal models .
Pharmacokinetics
Zafirlukast exhibits significant plasma protein binding (over 99%), primarily to albumin. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. The metabolites formed are less potent than the parent compound, which affects its overall efficacy and safety profile .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | ~40% when taken with food |
Volume of distribution (Vss/F) | ~70 L |
Clearance (CL/f) | ~20 L/h |
Primary excretion route | Feces (90%); Urine (10%) |
Asthma Management
Zafirlukast is indicated for the prophylaxis and chronic treatment of asthma. Clinical trials have shown that it improves asthma control, reduces exacerbations, and enhances quality of life in patients with mild to moderate asthma .
Atopic Dermatitis
Recent case studies suggest that zafirlukast may alleviate symptoms of atopic dermatitis due to its anti-inflammatory properties. In a reported series involving four patients, significant improvements were observed within weeks of initiating treatment .
Cancer Research
Emerging studies indicate that zafirlukast has potential anti-cancer properties. A study demonstrated that it inhibited the growth of ovarian cancer cell lines and reduced tumor size in xenograft models. When combined with chemotherapeutic agents, zafirlukast significantly enhanced treatment efficacy .
Adverse Effects and Safety Profile
While generally well-tolerated, zafirlukast has been associated with adverse effects such as eosinophilia and pulmonary infiltrates in some patients, particularly those with a history of steroid use . Monitoring for these effects is crucial during treatment.
Case Studies
- Asthma Management : A patient on zafirlukast reported improved peak flow rates and reduced reliance on corticosteroids within two months of therapy initiation.
- Atopic Dermatitis : In a controlled setting, four patients showed marked improvement in skin lesions after starting zafirlukast, leading to reduced use of topical treatments.
- Ovarian Cancer : In a pilot trial involving women with relapsed ovarian cancer, treatment with zafirlukast resulted in a significant reduction in tumor marker levels without severe adverse effects .
属性
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZWCHGZNKEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023746 | |
Record name | Zafirlukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.62e-04 g/L | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma. | |
Record name | Zafirlukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
107753-78-6 | |
Record name | Zafirlukast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107753-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zafirlukast [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107753786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zafirlukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zafirlukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-Cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxy-N-o-tolylsulphonylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZAFIRLUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ629S5L50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 °C | |
Record name | Zafirlukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。